![molecular formula C16H13ClN2O3S B13806328 4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H13ClN2O3S. This compound is characterized by the presence of a chloro group, a methylbenzoyl group, and a carbamothioylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Nitration: Introduction of a nitro group to the benzoic acid.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Addition of the 4-methylbenzoyl group.
Thionation: Introduction of the thioamide group.
Chlorination: Addition of the chloro group.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, hydrogen gas and a metal catalyst for reduction, and thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioamide group.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups at the chloro position.
Scientific Research Applications
4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-{[(3-chloro-4-methylbenzoyl)carbamothioyl]amino}benzoic acid
- 4-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid
Uniqueness
4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C16H13ClN2O3S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-2-4-10(5-3-9)14(20)19-16(23)18-13-8-11(15(21)22)6-7-12(13)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
InChI Key |
BVKVCIKMBRRSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



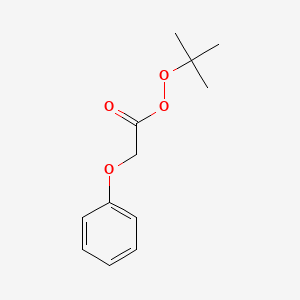
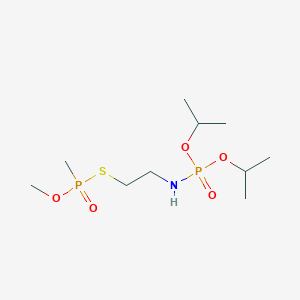

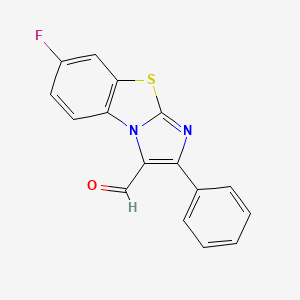
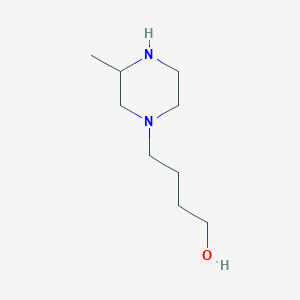
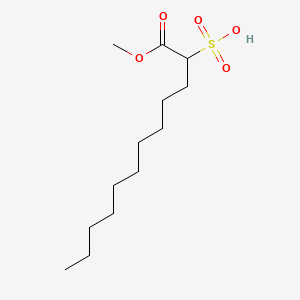

![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
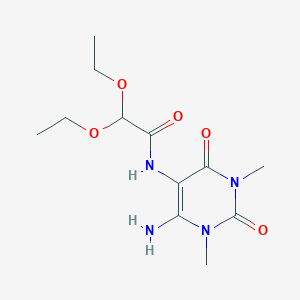
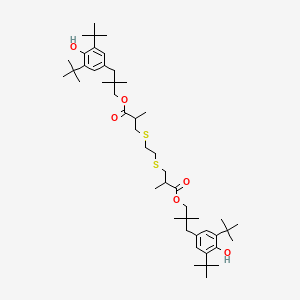
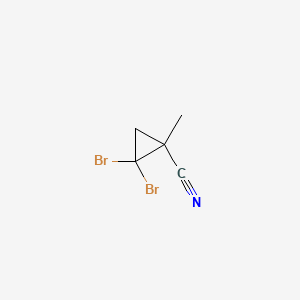
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
